N-[2-(2,4-dimethylphenyl)-2-methylpropyl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
Description
N-[2-(2,4-dimethylphenyl)-2-methylpropyl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-2-methylpropyl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-15-8-9-18(16(2)11-15)21(3,4)14-22-20(26)25-10-6-7-19-17(13-25)12-23-24(19)5/h8-9,11-12H,6-7,10,13-14H2,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADILMAVICJVRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)CNC(=O)N2CCCC3=C(C2)C=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2-methylpropyl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Pyrazolo[4,3-c]azepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-c]azepine ring system.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2-methylpropyl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and catalysts such as palladium on carbon (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2-methylpropyl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which N-[2-(2,4-dimethylphenyl)-2-methylpropyl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-dimethylphenyl)-2-methylpropyl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide: shares structural similarities with other pyrazoloazepine derivatives and carboxamide compounds.
Unique Features: Its unique combination of functional groups and structural elements distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
List of Similar Compounds
Pyrazolo[4,3-c]azepine Derivatives: Compounds with similar core structures but different substituents.
Carboxamide Compounds: Molecules containing the carboxamide functional group with varying structural frameworks.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
